molecular formula C9H6N2O2S B13304268 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

Cat. No.: B13304268
M. Wt: 206.22 g/mol
InChI Key: SWLYKRKIVHURFU-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of thiophene-2-carboxylic acid with a pyrimidine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as formic acid or triethyl orthoformate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring with a pyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

3-pyrimidin-5-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(1-2-14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13)

InChI Key

SWLYKRKIVHURFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C2=CN=CN=C2)C(=O)O

Origin of Product

United States

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